molecular formula C19H17NO3 B5728333 N-(3,5-dimethoxyphenyl)-2-naphthamide

N-(3,5-dimethoxyphenyl)-2-naphthamide

Cat. No. B5728333
M. Wt: 307.3 g/mol
InChI Key: CTPBLCXSGKDCOX-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-naphthamide, also known as DMAPT, is a synthetic compound that has been studied extensively for its potential therapeutic properties. DMAPT has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Dual Inhibitors in Cancer Treatment

N-(3,5-dimethoxyphenyl)-2-naphthamide derivatives show promise as dual inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinases. These compounds have been found to inhibit the growth of human umbilical vein endothelial cells (HUVECs) stimulated by serum, FGF, or VEGF, without affecting the growth of representative tumor cell lines, making them potential candidates for cancer treatment (Thompson et al., 2005).

Antimicrobial and Anticancer Properties

Some 2-naphthamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Notably, certain compounds exhibited potent in vitro VEGFR-2 inhibitory activity and significant cytotoxic activity against various cancer cell lines, highlighting their potential as effective antimicrobial and anticancer agents (Pham & Truong, 2022).

Photocatalysis and Material Science

Research in photocatalysis and material science includes studies on naphthopyran derivatives, which exhibit photochromism in solution or when embedded in solid matrices. The photostability and photodegradation of these compounds in various environments have been investigated, which is vital for applications in photochromic materials (Pardo, Zayat, & Levy, 2008).

Neurodegenerative Disease Research

In neurodegenerative disease research, compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile have been used with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients, providing a noninvasive technique for monitoring the development of these hallmarks of the disease (Shoghi-Jadid et al., 2002).

Organic Electronics

In the field of organic electronics, naphthalene diimide (NDI) copolymers, which include N-(3,5-dimethoxyphenyl)-2-naphthamide analogs, are being researched for their potential as n-type materials in organic electronic devices. Studies focus on how varying the thiophene content affects the polymer's crystallinity, electronic properties, and performance in organic field effect transistors (Durban, Kazarinoff, & Luscombe, 2010).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-17-10-16(11-18(12-17)23-2)20-19(21)15-8-7-13-5-3-4-6-14(13)9-15/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPBLCXSGKDCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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